N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted with a hydroxyalkyl-thiophene moiety. Safety guidelines emphasize precautions for handling, storage, and environmental hazards, indicating reactivity or toxicity concerns .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-7-4-11(12-5-9-19-10-12)3-6-15-14(17)13-2-1-8-18-13/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKYOZJUYVFWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Coupling of the Rings: The thiophene and furan rings are then coupled through a series of reactions involving the formation of a pentyl chain and subsequent amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the thiophene ring to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted thiophene and furan derivatives, which can have different biological and chemical properties.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide ()
- Structure : Phenyl group with a bromo substituent.
- Synthesis : Reacting furan-2-carbonyl chloride with 4-bromoaniline yielded 94% product. Subsequent Suzuki-Miyaura cross-coupling with boronic acids produced derivatives (32–83% yields). Electron-donating substituents improved coupling efficiency .
- Differentiation : Unlike the target compound’s thiophene-hydroxypentyl chain, this analogue features a planar aromatic system, likely enhancing rigidity and altering bioactivity.
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4, )
- Structure: Oxadiazole ring with a cyanomethyl group.
- Synthesis : Achieved 70–89% yields via multi-step reactions.
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a, )
- Structure : Cyclohexyl group and nitro substituent.
- Synthesis : 42% yield, lower due to electron-withdrawing nitro groups complicating reactivity.
- Differentiation : The nitro group may confer oxidative stress-inducing properties, contrasting with the hydroxyl group’s solubility-enhancing role in the target compound.
Hydrazinyl-Substituted Furan-3-carboxamides (97c, 97d, )
- Structure : Methyl or phenyl substituents on hydrazinyl groups.
- Differentiation : Hydrazine derivatives often exhibit chelating or enzyme-inhibiting activity, diverging from the target’s thiophene-based design.
Comparative Analysis of Physicochemical and Functional Properties
Key Observations:
- Electron Effects : Electron-donating groups (e.g., methoxy in Suzuki couplings) improve yields, while electron-withdrawing groups (nitro, bromo) reduce efficiency .
- Bioactivity Clues : Thiophene and oxadiazole rings are common in bioactive molecules; the target compound’s hydroxyl group may enhance solubility and hydrogen-bonding interactions.
- Safety Profile : The target compound’s safety guidelines suggest higher toxicity compared to analogues lacking reactive thiophene or hydroxyl groups.
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a furan and thiophene moiety. This article provides an in-depth exploration of its biological activities, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17NO3S
- Molecular Weight : 287.36 g/mol
- Structural Features : The compound possesses both furan and thiophene rings, which contribute to its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : Often synthesized via the Gewald reaction, which involves sulfur and α-methylene carbonyl compounds.
- Formation of the Furan Ring : Achieved through the Paal-Knorr synthesis, cyclizing 1,4-dicarbonyl compounds.
- Coupling : The thiophene and furan rings are coupled through amide bond formation.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures often possess antimicrobial properties. For instance, this compound has shown efficacy against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.8 μg/mL |
This compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymes required for bacterial growth .
Anticancer Properties
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism could involve interaction with specific cellular targets such as enzymes involved in cell cycle regulation or apoptosis pathways.
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Activity Assessment :
- In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Membrane Interaction : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity.
Applications in Research and Industry
The unique properties of this compound make it a valuable compound in several fields:
- Medicinal Chemistry : Potential development as an antimicrobial or anticancer agent.
- Materials Science : Possible applications in organic electronics due to its electronic properties.
- Biological Research : Used as a probe in studies examining biological pathways involving thiophene derivatives .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide?
- Methodological Answer : A common approach involves coupling furan-2-carboxylic acid derivatives with amine-containing intermediates. For example, bromination of propargyl precursors (e.g., N-(propynyl)furan-2-carboxamide) followed by nucleophilic substitution with thiophene-containing alcohols can yield the target compound. Reaction optimization under reflux conditions with bromine (Br₂) in methylene chloride has been reported for analogous carboxamide-thiophene hybrids . Additionally, thiourea derivatives of thiophene and furan carboxamides are synthesized via condensation reactions, characterized by IR, -NMR, and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, amide C=O, and thiophene C-S stretches).
- - and -NMR : Resolves the pentyl chain conformation, hydroxy group position, and thiophene/furan ring substitution patterns. For example, -NMR δ 1.8 ppm (s, 6H) in similar compounds confirms methyl groups adjacent to amide bonds .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated for structurally related furan-thiophene hybrids .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines to screen for antiproliferative activity.
- Anti-inflammatory screening via COX-2 inhibition assays, leveraging the thiophene moiety’s known role in modulating inflammatory pathways .
- Enzyme inhibition studies (e.g., kinase or protease assays) to assess interactions with biological targets, guided by structural analogs with reported activity .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
- Methodological Answer : DFT calculations using functionals like B3LYP/6-311G(d,p) can model:
- Electron density distribution , highlighting charge transfer between the thiophene and furan rings.
- Local kinetic-energy density to estimate correlation energies, as validated for heterocyclic systems in the Colle-Salvetti framework .
- Solvation effects via implicit solvent models (e.g., PCM) to predict solubility and stability in aqueous environments.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response curve normalization : Ensure consistent assay conditions (e.g., pH, temperature) across studies.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., hydroxy vs. methoxy groups) on target binding, as shown for pyrazole-carboxamide derivatives .
Q. What strategies optimize the compound’s bioavailability while retaining activity?
- Methodological Answer :
- Prodrug design : Esterify the hydroxy group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
- Co-crystallization studies : Identify stable polymorphs with improved solubility, leveraging X-ray crystallography data from similar amide-thiophene systems .
- Lipid nanoparticle encapsulation : Utilize formulations validated for furan-carboxamide analogs to prolong circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
